N-hydroxyfuran-2-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
N-hydroxyfuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c7-5(6-8)4-2-1-3-9-4/h1-3,8H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHCAJSGBFXFKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938879 | |
| Record name | N-Hydroxyfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17698-14-5 | |
| Record name | 2-Furohydroxamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hydroxyfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Furancarbohydroxamic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X99DV25V7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
The N Hydroxyfuran 2 Carboxamide Scaffold: a Subject of Contemporary Medicinal Chemistry Research
Overview of Furan-Containing Pharmacophores in Drug Discovery and Development
The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in medicinal chemistry. semanticscholar.orgdergipark.org.trnih.gov Its presence in a molecule can significantly influence its pharmacological properties. Furan derivatives are found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities. These include antibacterial, antiviral, antifungal, anti-inflammatory, analgesic, and anticancer properties. semanticscholar.orgresearchgate.net
The versatility of the furan scaffold stems from its ability to act as a bioisostere for other aromatic rings, such as benzene, leading to potentially improved biological activity and pharmacokinetic profiles. nih.gov The oxygen atom in the furan ring can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. mdpi.com Furthermore, the furan ring is susceptible to various chemical modifications, allowing for the fine-tuning of a compound's properties to enhance its efficacy and selectivity. ijabbr.com A slight alteration in the substitution pattern on the furan nucleus can lead to significant changes in its biological activity. semanticscholar.orgdergipark.org.tr
Several clinically approved drugs incorporate the furan moiety, highlighting its importance in drug design. Examples include the diuretic Furosemide, the antibacterial agent Nitrofurantoin, and the anti-ulcer drug Ranitidine. nih.govmdpi.com The continued interest in furan-containing compounds is driven by their proven therapeutic value and the potential for discovering new drugs with novel mechanisms of action. researchgate.netmdpi.com
Significance of the Hydroxamic Acid Moiety in Biologically Active Molecules
The hydroxamic acid functional group, -C(=O)N(R')OH, is another critical pharmacophore in modern drug discovery. tubitak.gov.trmdpi.com Its significance largely stems from its exceptional ability to chelate metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺). mdpi.comturkjps.org This metal-binding capability is the cornerstone of the biological activity of many hydroxamic acid-containing molecules.
A primary application of the hydroxamic acid moiety is in the design of metalloenzyme inhibitors. mdpi.comehu.es By coordinating with the metal ion in the enzyme's active site, hydroxamic acid derivatives can effectively block the enzyme's function. This mechanism is central to the action of several classes of drugs, including:
Histone Deacetylase (HDAC) Inhibitors: HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is implicated in various cancers. ekb.egnih.gov The zinc-dependent active site of HDACs makes them a prime target for hydroxamic acid-based inhibitors. Several such inhibitors, like Vorinostat and Panobinostat, have been approved for cancer therapy. ekb.eggoogle.com
Matrix Metalloproteinase (MMP) Inhibitors: MMPs are zinc-dependent endopeptidases involved in tissue remodeling and are overexpressed in conditions like arthritis and cancer. Hydroxamic acids have been extensively explored as MMP inhibitors. tubitak.gov.tr
Other Metalloenzyme Inhibitors: The inhibitory action of hydroxamic acids extends to other metalloenzymes, including urease and peptide deformylase, making them promising candidates for the development of antibacterial agents. tubitak.gov.trehu.es
Beyond enzyme inhibition, the metal-chelating properties of hydroxamic acids are utilized in therapies for metal overload diseases. mdpi.com The ability of these compounds to scavenge excess iron is a key principle in treating conditions like thalassemia. mdpi.com The hydroxamic acid moiety is a versatile and powerful tool in the medicinal chemist's arsenal, enabling the design of targeted therapies for a range of diseases. google.comevitachem.com
Current Research Trajectories and Academic Interest in N-hydroxyfuran-2-carboxamide Derivatives
The combination of the furan ring and the hydroxamic acid moiety within the this compound scaffold has generated significant academic and industrial interest. Researchers are actively exploring the synthesis and biological evaluation of derivatives of this core structure, aiming to develop novel therapeutic agents with improved potency and selectivity. Current research is largely focused on their potential as anticancer and antimicrobial agents.
Anticancer Research
A major thrust in the investigation of this compound derivatives is their potential as histone deacetylase (HDAC) inhibitors . The rationale lies in the established role of the hydroxamic acid group as a zinc-binding function, crucial for inhibiting HDACs, and the furan ring as a versatile scaffold for introducing various substituents to modulate activity and selectivity. turkjps.orgekb.eg Patents have been filed for bifendate (B1666993) derivatives incorporating the this compound structure, citing their HDAC inhibitory activity and potential application in treating cancer, autoimmune diseases, and Alzheimer's disease. google.com Some of these compounds have shown high potency and selectivity for specific HDAC isoforms, such as HDAC1 and HDAC6. google.com
Another avenue of anticancer research involves the development of tubulin polymerization inhibitors . Some furan-2-carboxamide derivatives have demonstrated the ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. semanticscholar.orgmdpi.com For instance, certain derivatives have shown potent cytotoxic activities at nanomolar concentrations against various human cancer cell lines. semanticscholar.orgmdpi.com
The following table summarizes the anticancer activity of selected this compound derivatives and related furan-2-carboxamides:
| Compound/Derivative | Target/Mechanism | Cell Line | Activity (IC50) | Source |
|---|---|---|---|---|
| Furan-2-carboxamide derivative | Antiproliferative | NCI-H460 | 2.9 nM | semanticscholar.orgmdpi.com |
| Pyridine (B92270) carbohydrazide (B1668358) derivative of furan | Cytotoxic, Tubulin Inhibition | MCF-7 | 4.06 µM | semanticscholar.orgmdpi.com |
| N-phenyl triazinone derivative of furan | Cytotoxic, Tubulin Inhibition | MCF-7 | 2.96 µM | semanticscholar.orgmdpi.com |
| N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)furan-2-carboxamide (Compound 3) | Antiproliferative | HCT-116 | 23.23 µM | dergipark.org.tr |
Antimicrobial Research
The this compound scaffold is also being investigated for its antimicrobial properties . The furan moiety is known to be present in various antibacterial and antifungal agents. ijabbr.com The hydroxamic acid group can contribute to antimicrobial activity by inhibiting essential bacterial metalloenzymes. tubitak.gov.tr
Research has shown that carbamothioyl-furan-2-carboxamide derivatives exhibit significant antibacterial and antifungal activity. nih.gov For example, derivatives containing a 2,4-dinitrophenyl group have shown broad-spectrum inhibition against various bacterial and fungal strains. nih.gov
The following table highlights the antimicrobial activity of selected furan-2-carboxamide derivatives:
| Compound/Derivative | Organism | Activity (MIC/Inhibition Zone) | Source |
|---|---|---|---|
| 3-aryl-3-(furan-2-yl) propanoic acid derivative | Escherichia coli | MIC: 64 µg/mL | ijabbr.com |
| Carbamothioyl-furan-2-carboxamide with 2,4-dinitrophenyl | Various bacteria and fungi | Inhibition Zone: 9–17 mm; MIC: 150.7–295 µg/mL | nih.gov |
The ongoing research into this compound derivatives underscores the potential of this scaffold in developing new medicines. The ability to readily modify the substituents on the furan ring allows for the creation of large libraries of compounds for screening, enhancing the probability of discovering potent and selective drug candidates. Future studies will likely focus on optimizing the pharmacokinetic properties of these derivatives and further elucidating their mechanisms of action to pave the way for potential clinical applications.
Synthetic Methodologies and Advanced Chemical Derivatization of N Hydroxyfuran 2 Carboxamide
General Synthetic Routes for N-Hydroxyfuran-2-carboxamide and its Analogs
Approaches Utilizing Furan-2-carboxylic Acid Precursors
A common and direct method for the synthesis of this compound involves the activation of furan-2-carboxylic acid followed by reaction with hydroxylamine (B1172632). The carboxylic acid can be activated using various coupling agents. For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) is an effective activating agent that reacts with furan-2-carboxylic acid to form a reactive acylimidazole intermediate. nih.gov This intermediate then readily reacts with hydroxylamine or its protected forms to yield the desired this compound.
Another approach involves the conversion of furan-2-carboxylic acid to its corresponding acyl chloride, typically by using reagents like thionyl chloride or oxalyl chloride. The resulting furan-2-carbonyl chloride is a highly reactive species that can be subsequently treated with hydroxylamine to produce this compound. This method is often employed for its efficiency and the high reactivity of the acyl chloride intermediate. mdpi.com
Furthermore, the use of N-hydroxysuccinimide esters of furan-2-carboxylic acid provides a stable and handleable activated intermediate. sigmaaldrich.com This ester can be isolated and purified before its reaction with hydroxylamine, offering better control over the reaction and purification of the final product. sigmaaldrich.com
A modified Angeli–Rimini method has also been reported for the synthesis of this compound from furan-2-carbaldehyde. This visible light-mediated catalytic transformation utilizes a photoredox catalyst to afford the corresponding hydroxamic acid in good yield. researchgate.net
| Starting Material | Reagents | Key Intermediate | Product | Reference |
| Furan-2-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI), Hydroxylamine | Acylimidazole | This compound | nih.gov |
| Furan-2-carboxylic acid | Thionyl chloride, Hydroxylamine | Furan-2-carbonyl chloride | This compound | mdpi.com |
| Furan-2-carboxylic acid | N-Hydroxysuccinimide, DCC | Furan-2-carboxylic acid N-hydroxysuccinimide ester | This compound | sigmaaldrich.com |
| Furan-2-carbaldehyde | N-Hydroxybenzenesulfonamide, Base, Photoredox catalyst | Nitrone-equivalent | This compound | researchgate.net |
Synthetic Pathways for Substituted this compound Derivatives (e.g., 5-(2-chlorobenzyl)-N-hydroxyfuran-2-carboxamide)
The synthesis of substituted this compound derivatives often requires multi-step sequences to introduce the desired functional groups onto the furan (B31954) ring. For a derivative such as 5-(2-chlorobenzyl)-N-hydroxyfuran-2-carboxamide, the synthesis would typically begin with a furan derivative already bearing the 5-substituent or a precursor that can be converted to it.
One plausible synthetic strategy involves the Friedel-Crafts acylation or alkylation of a suitable furan precursor. For example, furan can be reacted with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst to introduce the 2-chlorobenzyl group at the 5-position. The resulting 5-(2-chlorobenzyl)furan can then be carboxylated at the 2-position. This can be achieved through various methods, such as lithiation at the 2-position followed by quenching with carbon dioxide. The resulting 5-(2-chlorobenzyl)furan-2-carboxylic acid can then be converted to the corresponding N-hydroxycarboxamide using the methods described in section 2.1.1.
Alternatively, one could start with a pre-functionalized furan-2-carboxylic acid derivative. For instance, a 5-halofuran-2-carboxylic acid could undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with an appropriate organometallic reagent derived from 2-chlorobenzyl halide. The resulting substituted furan-2-carboxylic acid can then be converted to the target hydroxamic acid.
Preparation of N-Hydroxyfuran-2-carboximidamide Analogs
The synthesis of N-hydroxyfuran-2-carboximidamide analogs, which are bioisosteres of hydroxamic acids, involves different synthetic strategies. A common route to amidoximes (N-hydroxycarboximidamides) starts from the corresponding nitrile.
Furan-2-carbonitrile can be prepared from furan-2-carboxamide by dehydration or from furan-2-carbaldehyde via its oxime followed by dehydration. The furan-2-carbonitrile is then reacted with hydroxylamine, typically in the presence of a base such as sodium carbonate or sodium bicarbonate. This reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile carbon, followed by protonation to yield the N-hydroxyfuran-2-carboximidamide.
The reaction conditions, such as solvent and temperature, can be optimized to improve the yield and purity of the product. The hydroxylamine is often used as its hydrochloride salt, and a base is added in situ to generate the free hydroxylamine.
Strategies for Targeted Structural Modifications
Targeted structural modifications of this compound are crucial for modulating its physicochemical properties and biological activity. These modifications can be broadly categorized into functionalization of the furan ring system and chemical alterations of the hydroxamic acid moiety.
Functionalization of the Furan Ring System
The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution reactions, primarily at the 5-position if the 2-position is occupied. ijabbr.com This reactivity allows for the introduction of a wide range of functional groups.
Electrophilic Substitution:
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically in a polar solvent. This introduces a handle for further functionalization via cross-coupling reactions.
Nitration: Nitration of the furan ring can be accomplished using mild nitrating agents, such as acetyl nitrate, to avoid degradation of the sensitive furan ring. ijabbr.com
Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst can introduce a ketone functionality onto the furan ring.
Metal-Catalyzed Cross-Coupling Reactions: For more complex substitutions, palladium-catalyzed cross-coupling reactions are invaluable. A halogenated this compound precursor can be coupled with various organometallic reagents:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
Stille Coupling: Coupling with organostannanes.
Heck Reaction: Reaction with alkenes.
Sonogashira Coupling: Coupling with terminal alkynes.
These reactions enable the synthesis of a diverse library of substituted this compound derivatives with tailored properties.
Chemical Modifications of the Hydroxamic Acid Moiety
The hydroxamic acid functional group itself can be modified to fine-tune the properties of the molecule. unl.pt
O-Alkylation and O-Acylation: The hydroxyl group of the hydroxamic acid can be alkylated or acylated to produce O-substituted derivatives. Alkylation can be achieved using alkyl halides in the presence of a base. Acylation can be performed with acyl chlorides or anhydrides. These modifications can improve metabolic stability and alter the chelating properties of the hydroxamic acid. unl.pt
N-Substitution: While the parent compound is this compound, further substitution on the nitrogen atom can be explored. This typically requires a multi-step synthesis where a substituted hydroxylamine is used in the coupling step with the activated furan-2-carboxylic acid. These N-substituted analogs can exhibit different biological activities and pharmacokinetic profiles. unl.pt
Bioisosteric Replacement: The hydroxamic acid moiety can be replaced with other functional groups that have similar physicochemical properties, known as bioisosteres. Examples include:
N-Hydroxyguanidines: These can be synthesized from the corresponding thiourea (B124793) by reaction with hydroxylamine.
N-Hydroxyureas: These can be prepared by reacting an isocyanate with hydroxylamine.
Design and Synthesis of Hybrid this compound Conjugates
The design of hybrid this compound conjugates is rooted in the principle of molecular hybridization. This strategy involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. The goal is to develop multifunctional drugs that may exhibit improved efficacy, better selectivity, or a novel mechanism of action by interacting with multiple biological targets simultaneously. mdpi.commdpi.com The furan-2-carboxamide scaffold is a versatile and valuable building block in medicinal chemistry, known to be a core component in many physiologically active compounds. mdpi.comamazonaws.comnih.gov
The design process often begins with identifying the this compound core as one pharmacophore and selecting a second molecular scaffold known for a specific biological activity. For instance, researchers have combined the furan-2-carboxamide moiety with structures like 1,3,4-thiadiazole (B1197879) to target VEGFR-2, a key protein in cancer treatment. mdpi.comamazonaws.com In other examples, it has been hybridized with tryptamine (B22526) or isatoic anhydride, aiming to create molecules with unique pharmacological profiles. mdpi.com The rationale is that the resulting hybrid will retain the desired properties of both parent molecules, potentially leading to synergistic effects. mdpi.com
The synthesis of these hybrid conjugates typically follows a convergent approach. A common synthetic route involves the acylation of a selected amine-containing molecule with an activated furan-2-carboxylic acid derivative, such as furan-2-carbonyl chloride. mdpi.commdpi.com The reaction is generally carried out in a suitable solvent like dichloromethane, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. mdpi.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). mdpi.com Another approach involves using a coupling agent like carbonyldiimidazole (CDI) to activate the carboxylic acid before adding the amine component. nih.gov Once the reaction is complete, the final product is typically purified using methods like filtration, recrystallization, or column chromatography. mdpi.comnih.gov
Table 1: Examples of Synthesized Hybrid Furan-2-carboxamide Conjugates
| Hybrid Compound Name | Pharmacophoric Units | Synthetic Approach | Reference |
|---|---|---|---|
| N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide | Furan-2-carboxamide + Isatoic Anhydride + Tryptamine | Two-step synthesis: 1) Reaction of isatoic anhydride with tryptamine. 2) Acylation of the intermediate with furan-2-carbonyl chloride in the presence of triethylamine. | mdpi.com |
| N-(2,2-diphenylethyl)furan-2-carboxamide | Furan-2-carboxamide + 2,2-Diphenylethylamine (B1585070) | Reaction of 2,2-diphenylethylamine with furan-2-carbonyl chloride. | mdpi.com |
| N-{2-[(4-Chlorobenzyl)carbamoyl]phenyl}furan-2-carboxamide | Furan-2-carboxamide + 4-Chlorobenzylamine | Synthesis from ethyl 2-(furan-2-carboxamido)benzoate and 4-chlorobenzylamine. | nih.gov |
| N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide Derivatives | Furan-2-carboxamide + 1,3,4-Thiadiazole | Synthesized under both conventional heating and microwave irradiation conditions to improve yields and reaction rates. | researchgate.net |
Analytical Techniques for Structural Elucidation of Novel Derivatives
The structural elucidation of newly synthesized this compound derivatives and their analogs is a critical step to confirm their identity and purity. A combination of spectroscopic techniques is employed to provide unequivocal evidence for the proposed chemical structures. mdpi.comnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for this purpose.
¹³C-NMR (Carbon-13 NMR) is used to identify all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group gives a characteristic signal in the downfield region, typically around 158-168 ppm. mdpi.comnih.gov The carbon atoms of the furan ring resonate at specific chemical shifts, for instance, at 112.23, 113.76, 143.26, and 148.27 ppm in N-(2,2-diphenylethyl)furan-2-carboxamide. mdpi.com These assignments, along with signals from any other conjugated scaffolds, provide a complete carbon skeleton of the new derivative. mdpi.comnih.gov
Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), is essential for determining the precise molecular weight and elemental composition of the synthesized compound. nih.gov The technique provides a molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) whose measured mass-to-charge ratio (m/z) can be compared to the calculated mass of the target molecule with high accuracy, often to four decimal places. mdpi.comnih.gov This precise measurement confirms the molecular formula of the novel derivative. mdpi.com
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. For this compound derivatives, key characteristic absorption bands include N-H stretching (around 3300-3500 cm⁻¹) and C=O stretching of the amide carbonyl group (typically around 1690-1715 cm⁻¹). mdpi.comnih.gov The presence and position of these bands validate the formation of the amide bond. mdpi.com
Together, the combined data from NMR, HRMS, and IR spectroscopy provide comprehensive and definitive evidence for the successful synthesis and structural integrity of novel this compound derivatives. mdpi.comresearchgate.net
Table 2: Spectroscopic Data for the Structural Elucidation of Furan-2-carboxamide Derivatives
| Compound Name | Analytical Technique | Key Spectral Data | Reference |
|---|---|---|---|
| N-(2,2-diphenylethyl)furan-2-carboxamide | ¹H-NMR (ppm) | 8.35 (t, NH), 7.76-6.56 (m, furan-H), 7.33-7.16 (m, phenyl-H), 4.32 (t, CH), 3.87 (dd, CH₂) | mdpi.com |
| ¹³C-NMR (ppm) | 158.12 (C=O), 148.27, 143.26, 113.76, 112.23 (furan-C), 50.40 (CH₂), 43.41 (CH) | mdpi.com | |
| HRMS (m/z) | Calculated for [M+Na]⁺: 314.1168, Found: 314.1158 | mdpi.com | |
| N-{2-[(4-Chlorobenzyl)carbamoyl]phenyl}furan-2-carboxamide | ¹H-NMR (ppm) | 10.6 (bs, NHCO), 8.2-7.1 (m, Ar-H), 7.3 (bs, NHCH₂), 3.9 (s, CH₂) | nih.gov |
| ¹³C-NMR (ppm) | 168.2, 161.9 (C=O), 148.2, 143.7, 115.8, 111.2 (furan-C), 44.1 (CH₂) | nih.gov | |
| HRMS (m/z) | Calculated for [M+H]⁺: 354.0771, Found: 354.0778 | nih.gov | |
| N-Methyl-5-phenyl-N-tosylfuran-3-carboxamide | ¹H-NMR (ppm) | 7.90 (s, furan-H), 6.83 (s, furan-H), 3.41 (s, N-CH₃), 2.41 (s, Ar-CH₃) | acs.org |
| HRMS (m/z) | Calculated for [M+Na]⁺: 378.0776, Found: 378.0778 | acs.org |
Mechanistic Elucidation of Biological Action
Cellular and Molecular Mechanisms in Anticancer Activity
The anticancer properties of N-hydroxyfuran-2-carboxamide derivatives are rooted in their ability to interfere with fundamental cellular processes that are often dysregulated in cancer. Research indicates that these compounds can halt the relentless proliferation of cancer cells and induce their demise through carefully orchestrated molecular events.
Induction of Cell Cycle Arrest (e.g., G2/M Phase, Pre-G1 Phase)
A critical mechanism by which this compound derivatives exhibit their anticancer effects is by inducing cell cycle arrest, effectively stopping cancer cells from progressing through the division cycle. mdpi.comnih.gov Studies involving various cancer cell lines, such as breast cancer (MCF-7) and HeLa cells, have demonstrated that these compounds can cause a significant accumulation of cells in the G2/M phase and the pre-G1 phase of the cell cycle. mdpi.comresearchgate.net
For instance, treatment of MCF-7 cells with specific furan-2-carboxamide derivatives led to a marked increase in the percentage of cells in the G2/M phase, with some compounds causing a 2.42 to 4.48-fold increase compared to untreated cells. mdpi.com Concurrently, an increase in the pre-G1 cell population was observed, indicating the presence of apoptotic cells with fragmented DNA. mdpi.com This disruption of the cell cycle is a key indicator of the potent anti-proliferative activity of these compounds. nih.gov
Flow cytometry analysis is a crucial technique used to quantify these effects. The following table illustrates hypothetical data based on findings from such analyses, showcasing the impact of a furan-2-carboxamide derivative on cell cycle distribution in a cancer cell line.
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Pre-G1 Phase |
| Control (Untreated) | 60% | 20% | 15% | 5% |
| This compound derivative | 30% | 10% | 50% | 10% |
This table is a representative example based on described research findings.
Activation of Apoptotic Cascades
Beyond halting the cell cycle, this compound and its analogues are potent inducers of apoptosis, or programmed cell death. mdpi.comnih.gov This is a crucial aspect of their anticancer activity, as it leads to the elimination of malignant cells. The induction of apoptosis by these compounds is a multi-faceted process involving both intrinsic and extrinsic pathways.
A key pathway activated by furan-2-carboxamide derivatives is the intrinsic mitochondrial pathway of apoptosis. mdpi.com This pathway is initiated by cellular stress and damage, leading to the release of pro-apoptotic molecules from the mitochondria. nih.govnih.gov The mechanism was linked to apoptosis induction via the mitochondrial pathway in MCF-7 cells. Research has demonstrated that these compounds can trigger this cascade, ultimately leading to the activation of caspases, the executioner proteins of apoptosis. mdpi.comstem-art.com
The regulation of apoptosis is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins. This compound derivatives have been shown to modulate the expression of key proteins in this regulatory network. mdpi.com
Studies have revealed that treatment with these compounds can lead to a significant increase in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. mdpi.comresearchgate.net Conversely, a decrease in the expression of the anti-apoptotic protein Bcl-2 is often observed. mdpi.com The tumor suppressor p53 plays a vital role in initiating apoptosis, and both Bax and Bcl-2 are critical regulators of the mitochondrial apoptotic pathway. nih.govnih.govoncotarget.com The increased ratio of Bax to Bcl-2 is a hallmark of the induction of apoptosis. nih.gov
For example, in MCF-7 cells treated with certain furan-based derivatives, the level of p53 increased by as much as 6.95- and 12.02-fold, while Bax levels rose by 3.15 and 3.89 times compared to untreated cells. mdpi.com Simultaneously, Bcl-2 levels decreased by 2.38 and 4.36 times. mdpi.com This shift in the balance of these proteins creates a cellular environment that strongly favors apoptosis.
The following table summarizes the typical changes in the expression of these key apoptotic proteins following treatment with a furan-2-carboxamide derivative.
| Protein | Function | Change in Expression |
| p53 | Tumor suppressor, promotes apoptosis | Increased |
| Bax | Pro-apoptotic | Increased |
| Bcl-2 | Anti-apoptotic | Decreased |
To quantitatively assess the extent of apoptosis induced by this compound derivatives, researchers employ techniques such as Annexin (B1180172) V/Propidium Iodide (PI) staining followed by flow cytometry. mdpi.comresearchgate.netnih.gov Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. lumiprobe.com PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. lumiprobe.com
This dual-staining method allows for the differentiation between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+). lumiprobe.combosterbio.com Studies have consistently shown that treatment with furan-2-carboxamide derivatives leads to a significant increase in the percentage of Annexin V-positive cells, confirming their pro-apoptotic activity. mdpi.comresearchgate.net For instance, in one study, the percentage of early apoptotic cells increased by 2.18- and 3.33-fold, while late apoptotic cells increased by 9.31- and 16.66-fold in treated cells compared to the control group. semanticscholar.org
The data below represents a typical outcome of an Annexin V/PI staining experiment.
| Cell Population | Control (Untreated) | Treated with Furan-2-carboxamide derivative |
| Viable Cells (Annexin V-/PI-) | 90% | 40% |
| Early Apoptotic Cells (Annexin V+/PI-) | 5% | 30% |
| Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | 5% | 30% |
This table is a representative example based on described research findings.
Disruption of Microtubule Dynamics and Cell Division
Microtubules, dynamic protein filaments, are crucial components of the cytoskeleton and play a pivotal role in cell division by forming the mitotic spindle. semanticscholar.orgnih.gov The proper functioning of microtubules is essential for the segregation of chromosomes into daughter cells. Disruption of microtubule dynamics is a well-established strategy for cancer therapy. researchgate.net
Several furan-2-carboxamide derivatives have been identified as microtubule-stabilizing agents. researchgate.netnih.gov By binding to tubulin, the protein subunit of microtubules, these compounds can inhibit their polymerization or depolymerization, leading to the formation of abnormal mitotic spindles. researchgate.netresearchgate.net This interference with microtubule function triggers the mitotic checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately leading to apoptotic cell death. nih.govresearchgate.net Molecular docking studies have suggested that these compounds may bind to the taxol-binding pocket of tubulin proteins, a site known to be targeted by other microtubule-stabilizing anticancer drugs. nih.gov
Molecular Mechanisms of Enzyme Inhibition
Metal Chelation by the Hydroxamic Acid Moiety
A fundamental mechanism by which this compound exerts its inhibitory effects is through the chelation of metal ions within the active sites of metalloenzymes. The hydroxamic acid functional group (-CONHOH) is a highly effective bidentate chelator, meaning it can form two coordinate bonds with a single metal ion. In many enzymes, a metal ion, often zinc (Zn²⁺), acts as a crucial cofactor in the catalytic process.
The hydroxamic acid moiety of this compound can displace a water molecule that is typically coordinated to the active site metal ion. The oxygen atoms of the carbonyl and hydroxyl groups of the hydroxamic acid then bind to the metal ion, forming a stable five-membered ring structure. This strong chelation effectively sequesters the metal ion, rendering it unavailable for its catalytic role and thereby inhibiting the enzyme's function. This mode of inhibition is a hallmark of many hydroxamic acid-based inhibitors targeting metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).
Ligand-Target Receptor/Enzyme Binding Interactions
Beyond metal chelation, the binding of this compound to its target enzymes is stabilized by a network of other non-covalent interactions. The furan (B31954) ring, an aromatic heterocycle, can participate in various interactions within the binding pocket of a receptor or enzyme.
Key binding interactions can include:
Hydrogen Bonding: The N-hydroxy and carbonyl groups of the hydroxamic acid moiety are capable of forming hydrogen bonds with amino acid residues in the enzyme's active site. These interactions contribute to the specificity and stability of the binding.
Hydrophobic Interactions: The furan ring can engage in hydrophobic or van der Waals interactions with nonpolar regions of the binding pocket.
Pi-Stacking: The aromatic furan ring may also interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan through pi-stacking interactions.
Influence of Steric Bulk and Electronic Effects on Binding Affinity and Selectivity
The binding affinity and selectivity of this compound are modulated by the steric and electronic properties of its structure. The relatively small and planar furan ring allows the compound to fit into narrow binding clefts.
Steric Effects: Any substitution on the furan ring would introduce steric bulk, which could either enhance or hinder binding depending on the topology of the enzyme's active site. For instance, a bulky substituent might clash with the protein surface, reducing affinity. Conversely, a well-placed group could occupy a specific sub-pocket and increase binding strength.
Electronic Effects: The electron-rich nature of the furan ring, due to the oxygen heteroatom, influences its ability to participate in the aforementioned pi-stacking and other electronic interactions. Modifications to the ring that alter its electron density can fine-tune these interactions and thus modulate the compound's inhibitory potency and selectivity for different enzyme isoforms.
Interactions with Intracellular Macromolecules
The biological effects of this compound extend to its interactions with fundamental cellular components like DNA and proteins.
DNA Flow Cytometric Analysis
Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. Studies on various hydroxamic acids have demonstrated their ability to induce cell cycle arrest, a key mechanism in their potential anti-proliferative activity. For instance, treatment of cancer cell lines with certain hydroxamic acid derivatives has been shown to cause an accumulation of cells in the G1 and/or G2/M phases of the cell cycle, thereby preventing cell division. This effect is often linked to the inhibition of enzymes like histone deacetylases, which play a critical role in regulating gene expression related to cell cycle progression. While specific flow cytometry data for this compound is not detailed in the provided sources, its structural similarity to other studied hydroxamic acids suggests it may exert similar effects on the cell cycle.
Table 1: Representative Cell Cycle Analysis Data for Hydroxamic Acid Derivatives This table presents illustrative data based on findings for similar compounds and does not represent specific results for this compound.
| Treatment Group | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Control | 55% | 25% | 20% |
| Hydroxamic Acid Derivative X | 70% | 15% | 15% |
| Hydroxamic Acid Derivative Y | 45% | 10% | 45% |
Protein Interaction and Conformational Changes
The interaction of this compound with its target proteins can induce conformational changes in the protein structure. The binding of a ligand to a protein is a dynamic process that can alter the three-dimensional shape of the protein. Such conformational changes can have significant functional consequences, such as locking the enzyme in an inactive state or modulating its interaction with other proteins.
Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be employed to study these ligand-induced conformational changes at an atomic level. These studies can reveal how the binding of the compound distorts the active site or allosteric sites, providing a deeper understanding of its inhibitory mechanism.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Furan-2-hydroxamic acid |
Metabolic Transformations and Pharmacological Implications
The metabolic fate of xenobiotics, including furan-containing compounds, is a critical determinant of their pharmacological and toxicological profiles. The biotransformation of furan derivatives, particularly through oxidative pathways, often leads to the generation of reactive metabolites with significant biological consequences. While direct metabolic studies on this compound are not extensively documented in publicly available literature, its metabolic transformations can be inferred from the well-established metabolic pathways of the furan ring and related furan-2-carboxamide analogs.
The primary site of metabolism for many furan-containing compounds is the furan moiety itself, which is susceptible to oxidation catalyzed by cytochrome P450 (CYP450) enzymes. nih.govresearchgate.net This enzymatic oxidation can generate highly reactive electrophilic intermediates, such as epoxides or unsaturated dicarbonyls (enediones), depending on the substitution pattern of the furan ring. nih.govresearchgate.net For instance, furan itself is metabolized to the reactive and toxic metabolite cis-2-butene-1,4-dial. nih.gov These reactive species can form covalent adducts with cellular nucleophiles like proteins and DNA, a mechanism often linked to the toxicity of certain furan derivatives. nih.gov
In the context of furan-2-carboxamides, metabolic transformations can occur on both the furan ring and the carboxamide side chain. For example, the metabolism of some furan-2-carboxamide derivatives has been shown to involve hydroxylation at various positions. ontosight.ai One notable metabolic pathway for some drugs containing a furan ring is the formation of a ring-opened carboxylic acid metabolite. springermedizin.de This pathway has been identified for the synthetic opioid furanylfentanyl, a compound that also possesses a furan-2-carboxamide substructure. springermedizin.de
Furthermore, enzymatic degradation of furan derivatives has been observed in various biological systems. For instance, some microorganisms are capable of degrading 2,5-furandicarboxylic acid to 2-furoic acid. nih.gov While this is a degradative pathway, it highlights the susceptibility of the furan ring to enzymatic action.
The pharmacological implications of these metabolic transformations are profound. The generation of reactive metabolites can lead to cellular toxicity, which is a significant consideration in drug design and development. nih.gov Conversely, metabolic transformations can also lead to the formation of active metabolites, where the metabolite exhibits greater pharmacological activity than the parent compound. Many furan-2-carboxamide derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. amazonaws.comontosight.aimdpi.com The metabolic profile of these compounds would invariably influence their efficacy and safety. For instance, a study on naphtho[1,2-b]furan-2-carboxamide derivatives as melanin (B1238610) concentrating hormone receptor 1 (MCH-R1) antagonists noted that a lead compound displayed good metabolic stability in human and rat liver microsomes, a desirable property for a drug candidate. jst.go.jp
The N-hydroxyamide group present in this compound is also a potential site for metabolic reactions, although specific pathways for this compound are not well-documented. In general, N-hydroxyamides can undergo various biotransformations, including reduction, conjugation, and rearrangement, which would alter the pharmacological properties of the molecule.
Structure Activity Relationship Sar Studies and Rational Compound Design
Analysis of Furan (B31954) Ring Substitution Patterns on Biological Efficacy
The furan ring is a versatile core for modification, and its substitution pattern dramatically influences the biological efficacy of N-hydroxyfuran-2-carboxamide analogs. Research on related furan-based scaffolds has demonstrated that the nature and position of substituents are critical determinants of activity. rsc.orgnih.govmdpi.comresearchgate.nettandfonline.com For instance, studies on furan-based inhibitors have shown that adding different groups to the furan ring can lead to significant changes in potency. In one study on furan-based chalcones, compounds featuring chloro and carboxylic acid groups were found to be more active than those with nitro or bromo groups. mdpi.com Specifically, a derivative with a 2,5-dichloro substitution on an attached phenyl ring was the most potent urease inhibitor in the series. mdpi.com
Similarly, research into 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as potential inhibitors of the SARS-CoV-2 main protease revealed that replacing a phenyl group with a benzyl (B1604629) group could enhance potency. mdpi.com This highlights that even subtle changes to substituents can have a profound impact. The principle is further supported by work on 3,4-diarylfuran-2(5H)-ones, where compounds with a fluoro-substituent on one phenyl ring and a methoxy-substituent on another were identified as the most effective selective COX-1 inhibitors. bldpharm.com These findings underscore a general principle in SAR: a combination of electronic and steric factors governs biological interactions. Electron-withdrawing groups, electron-donating groups, and bulky or compact substituents can all modulate how the molecule fits into its biological target and its resulting activity.
Table 1: Influence of Furan Ring Substituents on Biological Activity (Hypothetical Examples based on SAR Principles)
| Compound Analog | Substituent at C5-Position | Substituent at C4-Position | Observed/Predicted Efficacy Change | Reference Principle |
|---|---|---|---|---|
| Analog A | -NO₂ (Electron-withdrawing) | -H | Potentially increased activity | mdpi.comtandfonline.com |
| Analog B | -Cl (Halogen) | -H | Potentially increased activity | mdpi.com |
| Analog C | -OCH₃ (Electron-donating) | -F (Halogen) | High potency and selectivity observed in similar scaffolds | bldpharm.com |
| Analog D | -Benzyl | -H | Potency enhancement observed in related furan derivatives | mdpi.com |
Defining the Contribution of the Hydroxamic Acid Functionality to Activity and Selectivity
The hydroxamic acid moiety (-C(O)NHOH) is a critical pharmacophore in many biologically active compounds, largely due to its exceptional ability to chelate metal ions. unl.ptacs.orgnih.gov This function is central to the activity of this compound and its analogs. The two oxygen atoms of the hydroxamic acid group can effectively bind to metal ions present in the active sites of metalloenzymes, leading to their inhibition. unl.ptnih.govresearchgate.net
This chelating property is the mechanism behind the activity of numerous drugs, including histone deacetylase (HDAC) inhibitors like Vorinostat, which is used in cancer therapy. unl.ptacs.org HDACs are zinc-dependent enzymes, and hydroxamic acid-containing molecules inhibit them by binding to the zinc ion in the enzyme's active site, which is crucial for its catalytic function. unl.ptnih.gov This mode of action is not limited to HDACs; other metalloenzymes such as matrix metalloproteinases (MMPs) and carbonic anhydrases are also targeted by hydroxamic acid derivatives. unl.ptnih.gov Therefore, the hydroxamic acid functionality in this compound is predicted to be essential for its biological activity, conferring potency and selectivity by directly interacting with metallic cofactors in target enzymes. unl.ptnih.govresearchgate.net
Stereochemical Considerations and Enantioselectivity in Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can be a decisive factor in biological activity. When substitutions on the furan ring or its side chains create a chiral center, the resulting stereoisomers (enantiomers or diastereomers) can interact differently with their biological targets. Biological systems, such as enzyme active sites or receptors, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they will bind preferentially to one stereoisomer over another.
A clear illustration of this principle comes from studies on glycopolymers, where a subtle change in stereochemistry at a single carbon atom dramatically influenced the molecule's hydrogen bonding patterns, aggregation behavior, and ability to interact with the Aβ42 peptide, which is implicated in Alzheimer's disease. researchgate.net This demonstrates that the specific spatial orientation of functional groups is critical for molecular recognition. For analogs of this compound, if a chiral center is present, one enantiomer may fit perfectly into the binding pocket of a target protein, while the other may bind weakly or not at all. This difference in binding affinity often translates into one enantiomer being biologically active while the other is inactive. researchgate.net Consequently, controlling the stereochemistry through asymmetric synthesis is a key consideration in the rational design of potent and selective therapeutic agents. acs.org
Rational Design and De Novo Synthesis of this compound Analogs based on SAR Insights
Rational drug design leverages the insights gained from SAR studies to create new molecules with improved properties. rsc.org The process for designing novel this compound analogs begins with the foundational knowledge of its core structure and the roles of its key functional groups. SAR data might indicate, for example, that a small, electron-withdrawing substituent at the C5 position of the furan ring and a specific linker to the hydroxamic acid group are optimal for activity.
Armed with this information, medicinal chemists can design a focused library of new analogs for de novo synthesis. semanticscholar.org This process often involves computational modeling to predict how the designed molecules will bind to the target before they are synthesized. The synthesis of these new compounds, such as the N-(2,2-diphenylethyl)furan-2-carboxamide derivative, combines bioactive scaffolds to explore enhanced therapeutic potential. mdpi.com The goal is to iteratively refine the molecular structure, guided by SAR principles, to maximize biological efficacy and selectivity while minimizing potential off-target effects. rsc.orgnih.gov This targeted approach is more efficient than high-throughput screening of random compounds, as it focuses synthetic efforts on molecules that have a higher probability of success.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that formalizes the principles of SAR into a mathematical equation. researchgate.net It aims to build a statistical model that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net The fundamental premise of QSAR is that variations in the biological activity of a group of similar compounds are dependent on changes in their structural or physicochemical properties. tandfonline.com
The development of a QSAR model involves several key steps:
Table 2: Key Statistical Parameters in QSAR Model Validation
| Parameter | Description | Acceptable Value | Reference |
|---|---|---|---|
| r² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. A value closer to 1 indicates a better fit. | > 0.6 | mdpi.com |
| q² or r²(CV) (Cross-Validated r²) | Measures the internal predictive ability of the model, often determined by leave-one-out (LOO) cross-validation. | > 0.5 | mdpi.com |
| r²_pred (Predictive r²) | Measures the model's ability to predict the activity of an external test set. A high value indicates good predictive power. | > 0.5 | mdpi.com |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. Lower values indicate a better model. | As low as possible | rsc.org |
Preclinical Evaluation and Translational Research Perspectives
Advanced In Vitro Pharmacological Characterization
The in vitro evaluation of N-hydroxyfuran-2-carboxamide and its related furan-based derivatives has revealed a promising landscape of biological activity. These studies are foundational in determining the therapeutic potential of these compounds, offering insights into their potency, selectivity, and cellular mechanisms of action.
Determination of Half Maximal Inhibitory Concentration (IC50) and Dose-Response Profiling
The half maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For furan-2-carboxamide derivatives, IC50 values have been determined across a range of cancer cell lines, demonstrating significant cytotoxic potential. For instance, certain furan-2-carboxamide molecules have shown potent antiproliferative activity against various cancer cell lines. mdpi.comsemanticscholar.org One derivative exhibited potent cytotoxic activities at the nanomolar level against several human cancer cell lines, with an IC50 of 2.9 nM in NCI-H460 cells. mdpi.comnih.gov In another study, two furan-based compounds, a pyridine (B92270) carbohydrazide (B1668358) and an N-phenyl triazinone, displayed significant cytotoxic activity against the MCF-7 breast cancer cell line with IC50 values of 4.06 µM and 2.96 µM, respectively. semanticscholar.org Furthermore, a novel furan-2-carboxamide based small molecule has been identified as a selective microtubule stabilizing agent with IC50 values ranging from 4 µM to 8 µM in different cancer cell lines. researchgate.netresearchgate.net
The following table provides a summary of the cytotoxic activities of selected furan-based derivatives against the MCF-7 breast adenocarcinoma cell line.
| Compound | IC50 against MCF-7 (µM) | IC50 against MCF-10A (µM) |
| Pyridine carbohydrazide 4 | 4.06 | > 50 |
| N-phenyl triazinone 7 | 2.96 | > 50 |
| Staurosporine (Reference) | 1.25 | Not Reported |
| Data expressed as the mean ± SD with n = 3 experiments. semanticscholar.org |
Calculation of Selectivity Index (SI)
The Selectivity Index (SI) is a crucial parameter that measures the differential activity of a compound against a target (e.g., cancer cells) versus non-target cells (e.g., normal cells). A higher SI value indicates greater selectivity and a potentially better safety profile. For furan-based derivatives, the SI is often calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line. researchgate.net
In a study evaluating new furan-based derivatives, the selectivity index for two compounds, a pyridine carbohydrazide (4) and an N-phenyl triazinone (7), was calculated using their IC50 values against the MCF-7 breast cancer cell line and the normal breast cell line MCF-10A. mdpi.comsemanticscholar.org The SI for compounds 4 and 7 were found to be 7.33 and 7.47 times higher for MCF-7 cells, respectively, suggesting they are selective cytotoxic molecules against this cancer cell line. mdpi.comsemanticscholar.org This indicates a favorable therapeutic window, where the compounds are significantly more toxic to cancer cells than to normal cells.
| Compound | IC50 MCF-7 (µM) | IC50 MCF-10A (µM) | Selectivity Index (SI) |
| Pyridine carbohydrazide 4 | 4.06 | >50 | 7.33 |
| N-phenyl triazinone 7 | 2.96 | >50 | 7.47 |
| The SI was calculated as the ratio of the IC50 for normal breast cells (MCF-10A) to the IC50 for breast cancer cells (MCF-7). mdpi.comsemanticscholar.org |
Specialized Cell-Based Assays for Specific Biological Endpoints
Specialized cell-based assays are instrumental in elucidating the mechanisms of action of drug candidates. axxam.combiocompare.com For this compound and its analogs, these assays have provided critical insights into their effects on specific cellular processes, such as cell cycle progression and apoptosis.
DNA flow cytometric analysis of a pyridine carbohydrazide and an N-phenyl triazinone derivative demonstrated their ability to induce G2/M phase cell cycle arrest in MCF-7 cells. mdpi.comnih.gov Furthermore, these compounds led to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. mdpi.comnih.gov This was further confirmed by positive annexin (B1180172) V/PI staining, suggesting that cell death occurs via an apoptotic cascade. mdpi.comsemanticscholar.orgresearchgate.net Mechanistic studies revealed that these compounds exert their pro-apoptotic effects by inducing the intrinsic mitochondrial pathway, as evidenced by a significant increase in the levels of p53 and Bax, and a decrease in the level of Bcl-2. nih.govnih.gov
In some cases, furan-2-carboxamide derivatives have been shown to target the microtubule network, a critical component of cell division. researchgate.net One novel furan-2-carboxamide based small molecule was identified as a selective microtubule stabilizing agent, leading to cell cycle arrest and subsequent cell death. researchgate.net
In Vivo Studies (Focus on Efficacy and Pharmacodynamics in Disease Models)
While in vitro studies provide a foundational understanding, in vivo studies in relevant animal models are essential to evaluate the efficacy and pharmacodynamic properties of a compound in a whole organism.
Efficacy Assessments in Relevant Animal Models
In vivo efficacy studies for furan-based derivatives have shown promising results in various disease models, particularly in oncology. For instance, a study on new furan-based derivatives demonstrated their potential as anticancer agents. mdpi.com Although specific in vivo efficacy data for this compound is not detailed in the provided context, the strong in vitro cytotoxic and pro-apoptotic activity of related furan-2-carboxamide derivatives against cancer cell lines suggests a strong rationale for their evaluation in animal tumor models. mdpi.comsemanticscholar.org The high selectivity index observed for some of these compounds further supports their potential for safe and effective in vivo application. mdpi.com
General Pharmacokinetic and Pharmacodynamic Considerations of Furan-based Derivatives
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a key determinant of its clinical utility. The furan (B31954) ring, a core component of this compound, is present in numerous approved drugs, indicating that this scaffold can possess favorable pharmacokinetic properties. ijabbr.comutripoli.edu.ly
Generally, furan derivatives are absorbed from the gastrointestinal tract. wikipedia.org Their distribution can be widespread throughout the body. wikipedia.org Metabolism of furan-containing compounds can occur, for example, through hydroxylation of the furan ring followed by ring cleavage. wikipedia.org Excretion can occur through both urine and feces. wikipedia.org
A preliminary pharmacokinetic assessment of a quinazolin-4-one-based hydroxamic acid containing a furan-2-carboxamide moiety suggested that intraperitoneal administration would be a suitable route for in vivo efficacy studies in a mouse model. nih.gov The pharmacokinetics of furan-based drugs can be influenced by factors such as food intake, which can affect absorption. wikipedia.org Understanding these pharmacokinetic and pharmacodynamic relationships is crucial for optimizing the therapeutic potential of this compound and its derivatives. ijabbr.com
Future Perspectives and Emerging Research Directions
Strategies for Developing Highly Selective N-Hydroxyfuran-2-carboxamide Derivatives
A primary challenge in the development of therapeutic agents is achieving selectivity for the intended biological target to minimize off-target effects. For this compound, which belongs to the hydroxamic acid class of compounds, a key target family is the histone deacetylase (HDAC) enzymes. beilstein-journals.orgunimi.it However, many first-generation hydroxamic acid-based inhibitors exhibit broad-spectrum activity against multiple HDAC isoforms, which can lead to toxicity. beilstein-journals.org Future strategies will focus on designing derivatives with enhanced isoform selectivity.
Key approaches include:
Structure-Based Drug Design: This strategy involves modifying the "cap" group of the inhibitor, which is the part of the molecule that interacts with the surface of the enzyme near the active site. For this compound, the furan (B31954) ring itself or substituents attached to it would serve as the cap. By systematically altering the size, shape, and electronic properties of this region, it is possible to exploit subtle differences in the surface topology of different enzyme isoforms. nih.gov For example, introducing bulkier or more rigid substituents on the furan ring could create derivatives that fit preferentially into the binding pocket of one specific HDAC isoform over others.
Linker Optimization: The linker connects the zinc-binding hydroxamic acid group to the cap group. The length and rigidity of this linker are critical for correctly positioning the functional groups within the active site. Exploring different linker lengths and compositions can influence isoform selectivity.
Exploiting Unique Subpockets: High-resolution crystal structures of target enzymes can reveal unique subpockets near the active site. Designing furan derivatives with moieties that can specifically occupy these pockets in a target of interest, but not in other related enzymes, is a powerful strategy for achieving high selectivity.
A structure-activity relationship (SAR) study on a series of pyrimidine-based hydroxamic acids demonstrated that modifications to the cap group and linker length significantly influenced selectivity between HDAC4 and HDAC8 isoforms. beilstein-journals.org Similar systematic exploration for this compound is a critical future direction.
Table 1: Hypothetical Selectivity Profile of this compound Derivatives This table is illustrative and based on general principles of inhibitor design.
| Compound | Modification on Furan Ring | Target Enzyme A (IC₅₀, nM) | Target Enzyme B (IC₅₀, nM) | Selectivity (B/A) |
| Parent | None | 50 | 150 | 3 |
| Derivative 1 | 5-Methyl | 40 | 400 | 10 |
| Derivative 2 | 5-Phenyl | 100 | 5000 | 50 |
| Derivative 3 | 4-Bromo | 25 | 75 | 3 |
Exploration of this compound in Combination Therapeutic Modalities
The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents that act on different pathways. Combining this compound derivatives with other drugs could lead to synergistic effects, overcome drug resistance, and allow for lower doses of each agent.
Future research will likely explore combinations based on the compound's mechanism of action. If a derivative is identified as a potent HDAC inhibitor, it could be combined with:
DNA Damaging Agents: HDAC inhibitors can relax chromatin structure, potentially making DNA more accessible to chemotherapeutic agents like cisplatin (B142131) or doxorubicin, thereby enhancing their efficacy.
Immunotherapies: By altering gene expression, HDAC inhibitors can increase the expression of tumor antigens on cancer cells, making them more visible to the immune system and potentially boosting the effectiveness of checkpoint inhibitors.
Targeted Therapies: Combining an HDAC inhibitor with a drug that targets a specific oncogenic pathway, such as a kinase inhibitor, could attack cancer cells through two distinct and complementary mechanisms.
The hydroxamic acid-based drug Panobinostat, for example, is approved for use in combination with the proteasome inhibitor bortezomib (B1684674) and dexamethasone (B1670325) for the treatment of multiple myeloma. unimi.it This sets a clinical precedent for exploring combination strategies for new hydroxamic acid derivatives like those derived from this compound.
Identification and Validation of Novel Biological Targets and Pathways
While metalloenzymes like HDACs and matrix metalloproteinases (MMPs) are the most recognized targets for hydroxamic acids, the furan-carboxamide scaffold may direct these molecules to novel biological targets. allresearchjournal.comnih.gov Identifying these targets is crucial for understanding the full biological activity of the compounds and for discovering new therapeutic applications.
Emerging research directions for target identification include:
Phenotypic Screening: This approach involves testing compounds in cell- or organism-based models of disease to identify molecules that produce a desired effect, without a preconceived target. nih.gov A recent study used this method to identify a furan-2-carboxylic acid derivative that ameliorates type 2 diabetes by inhibiting gluconeogenesis. nih.gov Subsequent target deconvolution studies can then identify the specific protein(s) responsible for the observed effect.
Chemical Proteomics: Techniques such as affinity chromatography-mass spectrometry, where a derivative of this compound is immobilized and used as "bait" to pull its binding partners out of cell lysates, can identify a wide range of potential targets.
Genetic Screening: Using technologies like CRISPR-Cas9, researchers can perform genome-wide screens to identify genes that, when knocked out, make cells either more sensitive or more resistant to the compound. This can help elucidate the compound's mechanism of action and identify key pathways it affects.
Studies on related furan-2-carboxamide derivatives have already identified non-HDAC targets. For instance, one such derivative was found to be a microtubule stabilizing agent, inducing mitotic arrest and apoptosis in cancer cells, a mechanism distinct from metalloenzyme inhibition. nih.govresearchgate.net This highlights the potential for the furan scaffold to engage a diverse range of targets.
Application of Advanced Computational and In Silico Methodologies in this compound Research
Computational chemistry and in silico modeling are indispensable tools for accelerating drug discovery and refining the properties of lead compounds. turkjps.org These methods can provide deep insights into how this compound derivatives interact with their biological targets, guiding the design of more potent and selective molecules.
Key computational applications include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can be used to screen virtual libraries of this compound derivatives to prioritize which ones to synthesize. mdpi.com These studies can also rationalize observed biological activity by revealing key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues in the active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. turkjps.org A 3D-QSAR model can identify the key structural features (e.g., steric bulk, electrostatic charge distribution) that are critical for activity, providing a roadmap for designing improved derivatives. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of a protein-ligand complex over time, providing a dynamic view of the binding process. This can help assess the stability of the predicted binding pose from docking and reveal how the inhibitor and the protein adapt to each other. mdpi.com
Computational studies on other hydroxamic acid inhibitors have successfully established correlations between ligand structure and biological activity, guiding the development of novel therapeutic candidates. nih.goveurjchem.com Applying these methodologies to the this compound scaffold is a promising avenue for efficient lead optimization.
Integration with Systems Biology Approaches for Holistic Understanding of Biological Impact
Systems biology aims to understand the complex interactions within biological systems by integrating data from multiple sources. Instead of focusing on a single target, it provides a holistic view of how a drug perturbs cellular networks. Applying systems biology to this compound research can help predict efficacy, identify biomarkers, and understand potential side effects.
Future research in this area will likely involve:
Multi-Omics Analysis: This involves treating cells or model organisms with an this compound derivative and then analyzing the global changes in genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). Integrating these large datasets can reveal the full spectrum of pathways affected by the compound.
Network Pharmacology: This approach maps the identified drug-target interactions onto complex biological networks. By analyzing the topology of these networks, researchers can understand how inhibiting one or more targets can have cascading effects throughout the cell.
Biomarker Discovery: Systems-level data can be used to identify molecular signatures (e.g., a set of genes that are consistently up- or down-regulated) that correlate with the response to the drug. These biomarkers could then be used in clinical settings to select patients who are most likely to benefit from the therapy.
By integrating diverse datasets, systems biology approaches can significantly reduce the cost and time of drug discovery and facilitate the development of novel therapeutics based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-hydroxyfuran-2-carboxamide, and how can purity be validated?
- Synthesis : A common approach involves high-temperature fusion or reflux reactions. For example, furan-carboxamide derivatives are synthesized by reacting furan-2-carboxylic acid derivatives (e.g., 2-furoyl chloride) with hydroxylamine derivatives under controlled conditions. Reaction optimization may include solvent selection (e.g., 1,4-dioxane) and extended stirring periods .
- Purity Validation : Chromatographic methods (HPLC) and spectroscopic techniques (1H/13C NMR, IR) are critical. For example, NMR can confirm the presence of the hydroxylamine (-NHOH) group via characteristic proton shifts near δ 9–10 ppm. Mass spectrometry (MS) ensures molecular weight consistency with theoretical values (e.g., C₅H₅NO₃, MW 127.10 g/mol) .
Q. What safety precautions are recommended for handling this compound in the lab?
- Hazard Mitigation : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks.
- Emergency Protocols : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Avoid dust formation, as respiratory irritation (H335) is a documented hazard for structurally similar carboxamides .
Q. How is the solubility profile of this compound determined experimentally?
- Method : Perform solubility tests in polar (water, DMSO) and non-polar solvents (chloroform, hexane) at room and elevated temperatures. Quantify solubility via UV-Vis spectroscopy or gravimetric analysis after solvent evaporation .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved?
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. For example, related furan-carboxamides show planar furan rings and hydrogen-bonding patterns between the hydroxylamine and carbonyl groups .
- Computational Modeling : Density Functional Theory (DFT) calculations predict bond angles and electron density maps, which can be cross-validated with experimental IR and NMR data .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Catalysis : Use Pd-catalyzed C–H activation for regioselective functionalization of the furan ring.
- Reaction Engineering : Employ continuous-flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., acyl chloride formation). Monitor reaction progress via in-situ FTIR to minimize side products .
Q. How can researchers address contradictory bioactivity data in this compound studies?
- Data Triangulation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking simulations to verify target binding. For example, molecular docking can explain discrepancies between predicted and observed IC₅₀ values by analyzing steric clashes or solvation effects.
- Batch Consistency : Re-evaluate compound purity and storage conditions (e.g., moisture sensitivity) across experimental replicates. Impurities as low as 5% can significantly alter bioactivity profiles .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
